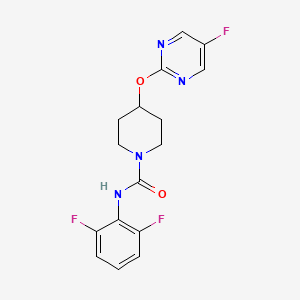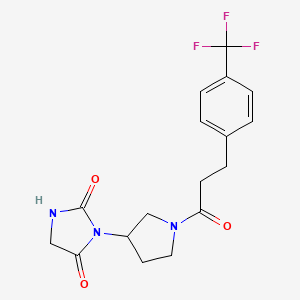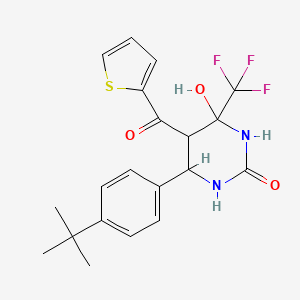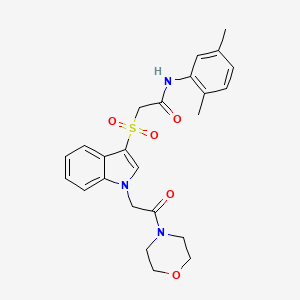
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as DF-MK-159, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DF-MK-159 belongs to the class of piperidine carboxamide compounds and has been found to exhibit promising results in preclinical studies.
Wirkmechanismus
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes involved in various pathways. For example, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, thereby reducing inflammation. Similarly, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide inhibits the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA damage repair, thereby inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. Additionally, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been found to modulate the activity of neurotransmitters, including dopamine and serotonin, thereby potentially offering therapeutic benefits in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide offers several advantages for lab experiments, including its potent pharmacological effects, high selectivity, and low toxicity. However, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has certain limitations, including its relatively low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
For research include further optimization of the synthesis method to improve the yield and bioavailability of N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide, as well as the evaluation of its pharmacokinetic and pharmacodynamic properties in clinical trials. Additionally, further studies are needed to explore the potential of N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide in combination with other drugs for the treatment of complex diseases.
Synthesemethoden
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide is synthesized through a multi-step process involving the reaction of 2,6-difluoroaniline with 5-fluoropyrimidine-2-carboxylic acid, followed by coupling with piperidine-1-carboxylic acid and subsequent deprotection. The final product is obtained through purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of key enzymes involved in the respective pathways. Additionally, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been found to have neuroprotective effects by modulating the activity of neurotransmitters.
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-10-8-20-15(21-9-10)25-11-4-6-23(7-5-11)16(24)22-14-12(18)2-1-3-13(14)19/h1-3,8-9,11H,4-7H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJCCVDNGFWGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2775352.png)
![2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate](/img/structure/B2775353.png)
![Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride](/img/structure/B2775354.png)
![ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B2775355.png)

![Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2775358.png)


![3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2775365.png)
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

